molecular formula C24H34O6 B1250220 Caseargrewiin D

Caseargrewiin D

Cat. No.: B1250220
M. Wt: 418.5 g/mol
InChI Key: CLMGAZWYZXAAJO-FURQXPDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caseargrewiin D is a diterpenoid of the clerodane group isolated from the bark of Casearia grewiifolia and has been shown to exhibit antimalarial and antimycobacterial activity. It has a role as a metabolite, an antimalarial and an antimycobacterial drug. It is an acetate ester, a cyclic ether, a diterpenoid, an organic heterotricyclic compound and a secondary alcohol.

Scientific Research Applications

DNA Damage Protection and Induction

Caseargrewiin D, a clerodane diterpene isolated from Casearia sylvestris, exhibits complex interactions with DNA. At low concentrations, it can protect cells against DNA damage, while at high concentrations, it may itself induce DNA damage. This dual effect was observed in studies using mice's blood cells, where both the ethanolic extract of Casearia sylvestris leaves and this compound demonstrated a protective effect against cyclophosphamide-induced DNA damage in the micronucleus test and comet assay. However, at higher concentrations, these compounds also showed DNA-damaging properties (Oliveira et al., 2009).

Cytotoxicity in Cancer Cell Lines

Another significant application of this compound is its cytotoxic activity against cancer cell lines. Studies involving clerodane diterpenoids from the fruits of Casearia grewiifolia, which include this compound, have shown that these compounds exhibit cytotoxicity against various cancer cell lines. The IC50 values for these diterpenoids ranged from 0.15 to 6.00 microg/mL, indicating their potential as anticancer agents (Kanokmedhakul et al., 2007).

Anti-inflammatory Properties

The ethanolic extract of Casearia sylvestris, which contains this compound, has been investigated for its anti-inflammatory properties. Studies focusing on the anti-inflammatory action of this extract and its clerodane diterpenes, including this compound, revealed significant reductions in carrageenan-induced paw edema in rats. This indicates that this compound and related compounds have potential applications in treating inflammatory conditions without causing gastric side effects (Pierri et al., 2017).

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

[(1S,3R,5R,6aS,7R,8R,10aS)-1-acetyloxy-5-hydroxy-7,8-dimethyl-7-[(2Z)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-3-yl] acetate

InChI

InChI=1S/C24H34O6/c1-7-14(2)8-10-23(6)15(3)9-11-24-19(12-18(27)13-20(23)24)21(28-16(4)25)30-22(24)29-17(5)26/h7-8,12,15,18,20-22,27H,1,9-11,13H2,2-6H3/b14-8-/t15-,18+,20+,21+,22-,23-,24-/m1/s1

InChI Key

CLMGAZWYZXAAJO-FURQXPDPSA-N

Isomeric SMILES

C[C@@H]1CC[C@]23[C@H]([C@]1(C)C/C=C(/C)\C=C)C[C@H](C=C2[C@H](O[C@H]3OC(=O)C)OC(=O)C)O

Canonical SMILES

CC1CCC23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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